2-fluoro-N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide
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Overview
Description
2-fluoro-N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide is a 2-fluoro-N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide. It is an enantiomer of a 2-fluoro-N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide.
Scientific Research Applications
Solvent Dependence in Naphthalimide Derivatives
- A study highlighted the solvent dependence of the inhibition of intramolecular charge-transfer in N-substituted 1,8-naphthalimide derivatives, which are related to 2-fluoro-N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide. The research found that the fluorescence and laser emission in derivatives with an amino terminal group in the side chain are inhibited by intramolecular charge transfer, which can be quenched with protons leading to high lasing efficiency in the green-blue zone of the spectrum (Martin, Weigand, & Pardo, 1996).
Crystallography of Melatonin Analogs
- Another study investigated the crystal structure of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, revealing similarities with the neurohormone melatonin. This highlights its potential application in understanding melatonin's structural and functional aspects (Tinant, Declercq, Poupaert, Yous, & Lesieur, 1994).
Nucleophilic Substitution in N-Arylacetamides
- Research on N-acetoxy-N-arylacetamides, closely related to the compound , showed nucleophilic displacement in aqueous media. This study aids in understanding the reactivity of similar compounds, potentially influencing the design of new molecules for various applications (Scribner, Miller, & Miller, 1970).
Chiral Derivatizing Agents
- A study on α-cyano-α-fluoro(2-naphthyl)acetic acid, a chiral derivatizing agent, provides insights into the application of similar naphthalene-based compounds for determining enantiomeric excess of primary alcohols. This has implications for stereochemical studies in pharmaceutical and chemical research (Takahashi, Fukushima, Tanaka, Segawa, Hori, Takéuchi, Burchardt, & Haufe, 2000).
Development of Fluorescent Probes
- The development of naphthalimide-decorated fluorinated acetamides as solvent-sensitive dual emissive fluorescence probes indicates potential applications in detecting water content in various solvents. This application can be extended to similar compounds for sensing and diagnostic purposes (Yoon, Oh, Kim, & Lee, 2019).
properties
Molecular Formula |
C16H18FNO3 |
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Molecular Weight |
291.32 g/mol |
IUPAC Name |
2-fluoro-N-[(2R)-3-hydroxy-2-(7-methoxynaphthalen-1-yl)propyl]acetamide |
InChI |
InChI=1S/C16H18FNO3/c1-21-13-6-5-11-3-2-4-14(15(11)7-13)12(10-19)9-18-16(20)8-17/h2-7,12,19H,8-10H2,1H3,(H,18,20)/t12-/m1/s1 |
InChI Key |
UABQHOOBSITMAZ-GFCCVEGCSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CC=C2[C@H](CNC(=O)CF)CO)C=C1 |
Canonical SMILES |
COC1=CC2=C(C=CC=C2C(CNC(=O)CF)CO)C=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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